molecular formula C6H13NO3 B094861 2-Amino-4-ethoxybutanoic acid CAS No. 17268-93-8

2-Amino-4-ethoxybutanoic acid

Cat. No.: B094861
CAS No.: 17268-93-8
M. Wt: 147.17 g/mol
InChI Key: YCSFMOVBARTLBW-YFKPBYRVSA-N
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Description

2-Amino-4-ethoxybutanoic acid is an organic compound with the molecular formula C6H13NO3 It is a derivative of butanoic acid, featuring an amino group at the second carbon and an ethoxy group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-ethoxybutanoic acid typically involves the alkylation of glycine derivatives. One common method is the reaction of glycine with ethyl bromide in the presence of a base, such as sodium hydroxide, to introduce the ethoxy group. The reaction proceeds as follows: [ \text{NH}_2\text{CH}_2\text{COOH} + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{COOC}_2\text{H}_5} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or hydroxide ions (OH-) can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2-amino-4-oxobutanoic acid.

    Reduction: Formation of 2-amino-4-hydroxybutanoic acid.

    Substitution: Formation of 2-amino-4-hydroxybutanoic acid or other substituted derivatives.

Scientific Research Applications

2-Amino-4-ethoxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-amino-4-ethoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate enzyme activity and influence metabolic pathways.

Comparison with Similar Compounds

    2-Amino-4-hydroxybutanoic acid: Similar structure but with a hydroxy group instead of an ethoxy group.

    2-Amino-4-methoxybutanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Amino-4-ethoxybutanoic acid: Similar structure but with different alkyl groups.

Uniqueness: this compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with lipid membranes, making it a valuable compound in various applications.

Properties

IUPAC Name

(2S)-2-amino-4-ethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSFMOVBARTLBW-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170414
Record name 2-Amino-4-ethoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17804-70-5
Record name 2-Amino-4-ethoxybutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-ethoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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